2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol
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Overview
Description
2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol is an organic compound that features a phenol group substituted with a methoxy group and a difluorophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol typically involves a multi-step process. One common method starts with the reaction of 2,5-difluoroaniline with formaldehyde to form the intermediate 2,5-difluorobenzylamine. This intermediate is then reacted with 6-methoxyphenol under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2,5-Difluorophenyl)amino)methyl)-6-hydroxyphenol
- 2-(((2,5-Difluorophenyl)amino)methyl)-4-methoxyphenol
- 2-(((2,5-Difluorophenyl)amino)methyl)-6-methylphenol
Uniqueness
2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol is unique due to the presence of both methoxy and difluorophenylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H13F2NO2 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2-[(2,5-difluoroanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-7,17-18H,8H2,1H3 |
InChI Key |
HDTXTZSXURERIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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